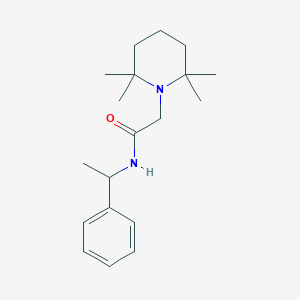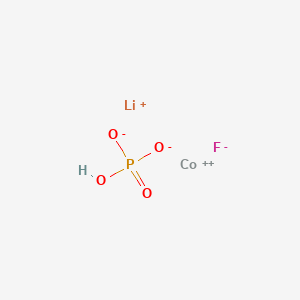
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) is an inorganic compound that consists of cobalt, lithium, fluoride, and hydrogen phosphate ions in a 1:1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) typically involves the reaction of cobalt(2+) salts with lithium fluoride and hydrogen phosphate under controlled conditions. One common method is to dissolve cobalt(2+) chloride, lithium fluoride, and sodium hydrogen phosphate in water, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the purity and yield of the final product.
Industrial Production Methods
Industrial production of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) may involve large-scale chemical reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps such as crystallization, filtration, and drying to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(2+) ion can be oxidized to cobalt(3+) under certain conditions.
Substitution Reactions: The fluoride ion can be substituted by other halides or nucleophiles.
Acid-Base Reactions: The hydrogen phosphate ion can participate in acid-base reactions, acting as either an acid or a base depending on the pH of the solution.
Common Reagents and Conditions
Common reagents used in reactions with cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, solvent, and concentration, are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) depend on the specific reaction conditions and reagents used. For example, oxidation of cobalt(2+) can lead to the formation of cobalt(3+) compounds, while substitution reactions can yield various halide or nucleophile-substituted products.
Scientific Research Applications
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential role in biological systems, such as enzyme inhibition and metal ion transport.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as batteries and electronic devices, due to its unique electrochemical properties.
Mechanism of Action
The mechanism of action of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) involves its interaction with molecular targets and pathways in various systems. For example, in biological systems, the cobalt(2+) ion can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluoride and hydrogen phosphate ions can also participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) can be compared with other similar compounds, such as:
Cobalt(2+) lithium chloride hydrogen phosphate (1/1/1/1): Similar in structure but with chloride instead of fluoride, which can lead to different chemical properties and reactivity.
Cobalt(2+) sodium fluoride hydrogen phosphate (1/1/1/1): Similar but with sodium instead of lithium, affecting its solubility and ionic interactions.
Cobalt(2+) lithium fluoride sulfate (1/1/1/1):
The uniqueness of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) lies in its specific combination of ions, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Properties
CAS No. |
52934-02-8 |
|---|---|
Molecular Formula |
CoFHLiO4P |
Molecular Weight |
180.9 g/mol |
IUPAC Name |
lithium;cobalt(2+);hydrogen phosphate;fluoride |
InChI |
InChI=1S/Co.FH.Li.H3O4P/c;;;1-5(2,3)4/h;1H;;(H3,1,2,3,4)/q+2;;+1;/p-3 |
InChI Key |
YBAZLSDOYSHXII-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].OP(=O)([O-])[O-].[F-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


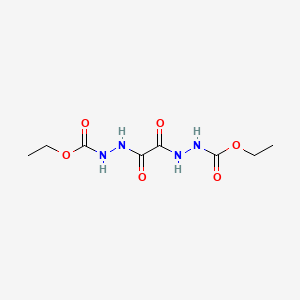
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
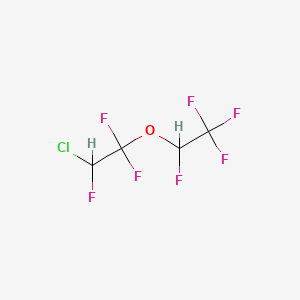
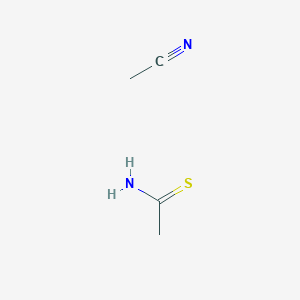
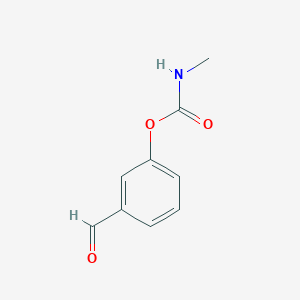
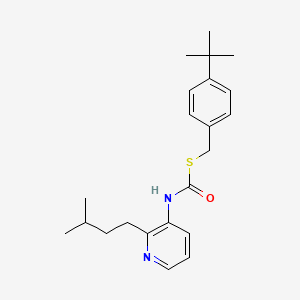
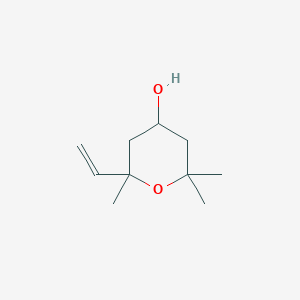
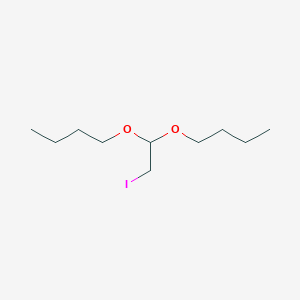
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
